molecular formula C16H17ClN2O3 B2388062 2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1645482-16-1

2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2388062
CAS No.: 1645482-16-1
M. Wt: 320.77
InChI Key: VPHXQKYSSYXMIH-UHFFFAOYSA-N
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Description

2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic acetamide derivative featuring a complex substituent framework. Its structure includes:

  • Acetamide backbone: A common scaffold in medicinal and agrochemical compounds due to its hydrogen-bonding capacity and metabolic stability.
  • 1-Cyano-1-cyclopropylethyl substituent: The cyano group enhances polarity, while the cyclopropane ring introduces steric constraints and conformational rigidity.

Properties

IUPAC Name

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(20)11-3-6-14(13(17)7-11)22-8-15(21)19-16(2,9-18)12-4-5-12/h3,6-7,12H,4-5,8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHXQKYSSYXMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC(C)(C#N)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic derivative with potential applications in pharmacology and agricultural chemistry. Its structure suggests possible interactions with biological systems, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chlorophenoxy moiety, an acetamide functional group, and a cyano-cyclopropyl ethyl side chain. These structural elements contribute to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study screening various N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated phenyl rings demonstrated enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position of substituents on the phenyl ring, with certain configurations yielding higher lipophilicity, facilitating membrane penetration .

Compound TypeActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl)HighModerateLow
N-(4-fluorophenyl)HighLowModerate
N-(3-bromophenyl)Very HighLowModerate

Anticancer Potential

The compound has been investigated for its role in inhibiting the ATF4 pathway, which is associated with various cancers and neurodegenerative diseases. In vitro studies have shown that related compounds can enhance the efficacy of chemotherapeutics and improve cognitive functions in models of Alzheimer’s disease . The ability to modulate pathways involved in stress responses suggests potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that chloroacetamides were effective against MRSA but less so against Gram-negative bacteria due to structural differences in cell walls . This highlights the need for further optimization of the compound's structure to enhance its spectrum of activity.
  • Cancer Treatment : Compounds similar to this compound have shown promise as adjunct therapies in cancer treatment, particularly when used in combination with existing chemotherapeutics .
  • Neuroprotective Effects : Preliminary findings suggest that these compounds may protect against neurodegeneration by modulating pathways involved in cellular stress responses . Further studies are essential to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of related acetamide derivatives:

Compound Name Key Substituents/Features Biological/Chemical Properties Reference(s)
Target Compound 4-Acetyl-2-chlorophenoxy; 1-cyano-1-cyclopropylethyl Likely moderate polarity due to cyano group; cyclopropane may reduce metabolic degradation. N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethylbenzothiazole; methoxyphenyl Enhanced lipophilicity (CF3); benzothiazole may improve binding to aromatic receptors.
N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide Naphthyl group; ethyl linker Extended aromatic system (naphthyl) increases π-π interactions; methoxy improves solubility.
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide Dichlorophenylamino; thioxothiazolidinone Thioxo group enhances hydrogen bonding; Cl atoms increase steric bulk.
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano; methylamino carbonyl High polarity (cyano and carbonyl); limited toxicological data available.
2-Chloro-N-(4-fluorophenyl)acetamide Chloro; 4-fluorophenyl Electronegative F and Cl atoms improve electrophilicity; used as synthetic intermediate.
2-Chloro-N-(4-cyanophenyl)acetamide Chloro; 4-cyanophenyl Cyano group increases reactivity for further functionalization; environmental concerns.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (Cl, CF3, CN): Enhance electrophilicity and stability but may reduce solubility. Aromatic Systems: Benzothiazole () and naphthyl () substituents improve receptor binding but increase molecular weight and rigidity compared to the target’s cyclopropane.

The target compound’s cyano-cyclopropyl group may confer unique target selectivity. Thioxothiazolidinone () introduces sulfur-based hydrogen bonding, contrasting with the target’s cyano group, which relies on dipole interactions.

Synthetic Utility: Chloroacetamides (Evidences 5–6) are common intermediates for further derivatization. The target compound’s acetyl and cyano groups may enable diverse downstream reactions, such as nucleophilic substitutions or cycloadditions.

Toxicity and Safety: Limited data on 2-cyano-N-[(methylamino)carbonyl]acetamide () highlight a gap in understanding for cyano-containing acetamides, urging caution in handling the target compound.

Q & A

Q. What are the standard synthetic routes for 2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of chlorophenoxyacetic acid derivatives with cyclopropylethylamine precursors. Key steps include:

  • Activation of the acetamide group using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase .
  • Intermediate purification via column chromatography and characterization using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm functional groups and connectivity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; acetyl group protons at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
  • Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with dichloromethane (DCM) to reduce side reactions .
  • Temperature Control: Maintain temperatures below 5°C during TBTU activation to prevent premature decomposition .
  • Stoichiometry Adjustments: Use a 1.2:1 molar ratio of the amine precursor to the acid derivative to drive the reaction to completion .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Purity Verification: Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .
  • Assay Standardization: Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) and use internal controls (e.g., doxorubicin for cytotoxicity) .
  • Target-Specific Studies: Perform enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Molecular Docking: Use software like AutoDock Vina to predict binding interactions with targets (e.g., cyclooxygenase-2 or EGFR kinase) .
  • Cellular Pathway Analysis: Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways post-treatment .
  • X-ray Crystallography: Co-crystallize the compound with its target protein to visualize binding modes .

Q. How can researchers validate the stability of the compound under physiological conditions?

  • Simulated Gastric Fluid (SGF) Assay: Incubate the compound in pH 1.2 buffer at 37°C for 2 hours, followed by HPLC analysis to detect degradation products .
  • Plasma Stability Testing: Monitor compound integrity in human plasma over 24 hours using LC-MS .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersApplication Example
1H^1H-NMRSolvent (DMSO-d6_6), δ 7.3–8.0 ppm (aromatic protons)Confirms aromatic substitution pattern
HRMSResolution >30,000; mass error <5 ppmVerifies molecular formula (C17H18ClN2O3_{17}H_{18}ClN_2O_3)
X-ray DiffractionR-factor <0.05; space group P21_1/cResolves cyclopropyl and acetamide spatial arrangement

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueSolution
Variable IC50_{50} valuesStandardize cell passage number and seeding density
False-positive antimicrobial resultsInclude solvent controls (e.g., DMSO) to rule out solvent toxicity

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